2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Description
Chemical Structure and Properties 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride (CAS: 1240578-15-7) is a brominated phenolic compound featuring a methoxy group at position 6, an allylamino (prop-2-en-1-yl) substituent at position 4, and a hydrochloride salt. Its molecular formula is C₁₁H₁₅BrClNO₂, with a molar mass of 308.6 g/mol . Key physicochemical properties include:
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h3,5-6,13-14H,1,4,7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHSIQGNZFFSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240578-15-7 | |
| Record name | Phenol, 2-bromo-6-methoxy-4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetInhA, the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis. This protein plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
Based on the structure and the presence of a benzylic position, it can be inferred that it may undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the formation of a resonance-stabilized carbocation at the benzylic position.
Biochemical Pathways
Given its potential interaction with inha, it may impact thefatty acid synthesis pathway in Mycobacterium tuberculosis. This could lead to the inhibition of mycolic acid production, disrupting the formation of the bacterial cell wall.
Result of Action
If it does inhibit inha as suggested, it could lead to thedisruption of mycolic acid production , potentially leading to the death of Mycobacterium tuberculosis cells.
Biological Activity
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is an organic compound belonging to the class of bromophenols. Its unique structure, characterized by a bromine atom, a methoxy group, and an aminoalkyl substituent on a phenolic ring, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis methods, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H15BrClNO2 |
| Molecular Weight | 308.6 g/mol |
| CAS Number | 1240578-15-7 |
Synthesis Methods
The synthesis of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves:
- Bromination of 6-Methoxyphenol : Introduction of the bromine atom at the 2-position using bromine (Br₂) under controlled conditions.
- Alkylation with Prop-2-en-1-ylamine : This step introduces the aminoalkyl group through a nucleophilic substitution reaction.
These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound A (similar structure) | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Bacillus mycoides | 0.0048 |
| Compound D | Candida albicans | 0.039 |
Anticancer Activity
The potential anticancer properties of compounds with similar structures have been explored in various studies, showing promising results in inhibiting cancer cell proliferation:
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar phenolic structures can induce apoptosis in cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of phenolic compounds revealed that those containing halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study found that the presence of both bromine and methoxy groups contributed significantly to the inhibition of bacterial growth.
Case Study 2: Anticancer Potential
Another research effort investigated the effects of phenolic compounds on breast cancer cell lines. The results indicated that specific substitutions on the phenolic ring could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound shares structural similarities with other brominated methoxyphenol derivatives. A notable analogue is 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol Hydrochloride (CAS: 1208639-77-3), which replaces the allylamino group with a 1-methylpyrazol-4-yl moiety. Key differences include:
Substituent Impact :
NMR Spectral Comparisons
As demonstrated in studies of similar compounds (e.g., rapamycin analogues), NMR analysis reveals critical differences in chemical environments. For example:
- Regions A (positions 39–44) and B (positions 29–36) in related structures show distinct chemical shifts (ppm) when substituents vary, directly correlating with substituent location and electronic effects .
- In the target compound, the allylamino group’s protons would exhibit unique deshielding in regions adjacent to the aromatic ring, whereas pyrazole substituents would display sharp singlet peaks for aromatic protons .
Reactivity and Lumping Strategies
The lumping strategy groups compounds with analogous functional groups to predict reactivity. For instance:
- Brominated Methoxyphenols: Common reactions include electrophilic substitution at the phenol ring or nucleophilic attack at the bromine site.
- Allylamino vs. Pyrazole: The allylamino group may undergo addition reactions (e.g., with thiols), while the pyrazole’s aromatic system favors electrophilic substitution (e.g., nitration) .
Pharmacological Implications
- Allylamino Derivatives: Potential for covalent binding to biological targets (e.g., via Michael addition), useful in irreversible enzyme inhibitors.
- Pyrazole Derivatives : Enhanced π-π stacking interactions with protein pockets, common in kinase inhibitors .
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride?
Methodological Answer:
The synthesis typically involves:
Protection of the phenolic hydroxyl group : Methoxy groups are often introduced early to prevent undesired side reactions .
Bromination : Electrophilic aromatic substitution at the para position using brominating agents (e.g., Br₂/FeBr₃ or NBS).
Mannich reaction : Introduction of the (prop-2-en-1-yl)aminomethyl group via reaction with formaldehyde and allylamine .
Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve stability and crystallinity .
Key challenges include regioselectivity during bromination and avoiding polymerization of the allylamine moiety.
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve the spatial arrangement of the bromine, methoxy, and allylamine groups. SHELX software is commonly used for refinement .
- Elemental analysis : Validate purity and stoichiometry of the hydrochloride salt .
Advanced: How can researchers resolve contradictions between solution-state NMR data and solid-state crystallographic findings?
Methodological Answer:
Discrepancies often arise from:
- Conformational flexibility : The allylamine group may adopt different orientations in solution vs. the solid state.
- Hydrogen bonding : Solid-state interactions (e.g., O–H∙∙∙Cl or N–H∙∙∙O) can stabilize specific conformations absent in solution .
Strategies : - Compare variable-temperature NMR to assess dynamic behavior.
- Perform DFT calculations to model energetically favored conformers and compare with crystallographic data .
- Use powder XRD to confirm phase purity and rule out polymorphism .
Advanced: What computational methods are recommended for predicting hydrogen-bonding patterns and crystal packing?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation for chains, rings) to identify supramolecular motifs .
- Molecular dynamics (MD) simulations : Model solvent interactions during crystallization.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br∙∙∙H, O∙∙∙H) using CrystalExplorer .
- SHELXL refinement : Optimize H-atom positions in crystallographic models with anisotropic displacement parameters .
Advanced: How can researchers design derivatives to optimize biological activity while maintaining crystallinity?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Modify the allylamine group to enhance receptor binding (e.g., replace with bulkier amines or introduce stereochemistry) .
- Adjust methoxy substitution patterns to modulate electron density on the aromatic ring.
- Co-crystallization : Use pharmacologically relevant counterions (e.g., citrate) to improve solubility without sacrificing crystallinity .
- In silico docking : Predict interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Advanced: What experimental strategies optimize crystallization for challenging derivatives of this compound?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., ethanol/water, DMSO/ether) to balance solubility and nucleation rates.
- Slow evaporation : Use controlled evaporation chambers (e.g., Lindemann glass capillaries) for single-crystal growth .
- Seeding : Introduce microcrystals of the parent compound to induce epitaxial growth.
- Temperature gradients : Exploit thermal stability differences between the compound and impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
